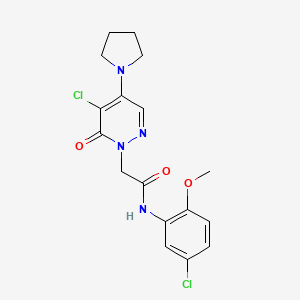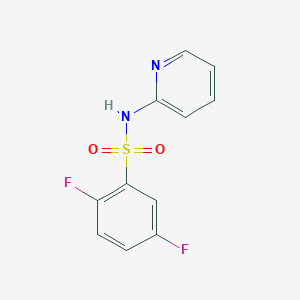![molecular formula C15H22N2O3S B5359623 N-[4-(diethylsulfamoyl)phenyl]cyclobutanecarboxamide](/img/structure/B5359623.png)
N-[4-(diethylsulfamoyl)phenyl]cyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(diethylsulfamoyl)phenyl]cyclobutanecarboxamide involves multiple steps. One common method includes the reaction of 4-(diethylsulfamoyl)aniline with cyclobutanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(diethylsulfamoyl)phenyl]cyclobutanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or esters.
Aplicaciones Científicas De Investigación
N-[4-(diethylsulfamoyl)phenyl]cyclobutanecarboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of other chemical compounds
Mecanismo De Acción
The mechanism of action of N-[4-(diethylsulfamoyl)phenyl]cyclobutanecarboxamide involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This compound may also interfere with cellular pathways by modulating the activity of key proteins and signaling molecules .
Comparación Con Compuestos Similares
Similar Compounds
N-{[4-(Diethylsulfamoyl)phenyl]carbamothioyl}cyclobutanecarboxamide: Similar structure but contains a carbamothioyl group instead of a carboxamide group.
N-[4-(Diethylsulfamoyl)phenyl]cyclohexanecarboxamide: Similar structure but with a cyclohexane ring instead of a cyclobutane ring.
Uniqueness
N-[4-(diethylsulfamoyl)phenyl]cyclobutanecarboxamide is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. Its cyclobutane ring provides rigidity, while the diethylsulfamoyl group enhances its solubility and reactivity .
Propiedades
IUPAC Name |
N-[4-(diethylsulfamoyl)phenyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-3-17(4-2)21(19,20)14-10-8-13(9-11-14)16-15(18)12-6-5-7-12/h8-12H,3-7H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDVWJAXCXKTPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N,N-dimethyl-4-morpholin-4-yl-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-sulfonamide](/img/structure/B5359553.png)
![N-cyclopropyl-5-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]thiophene-3-carboxamide](/img/structure/B5359564.png)
![2-{[4-(dimethylamino)-2-pyridin-4-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-4-methylphenol](/img/structure/B5359571.png)
![N-benzyl-N'-{[1-(methylsulfonyl)piperidin-3-yl]methyl}sulfamide](/img/structure/B5359578.png)
![ethyl 4-[4-(pyrrolidine-1-carbonylamino)phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B5359583.png)
![(4aS*,8aR*)-1-(3-hydroxypropyl)-6-[(5-methyl-2-thienyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5359589.png)
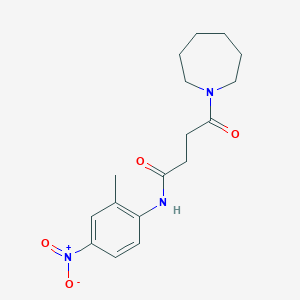
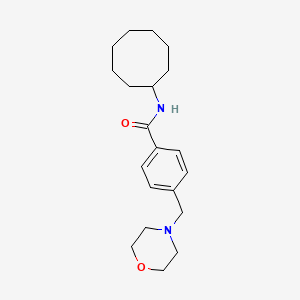
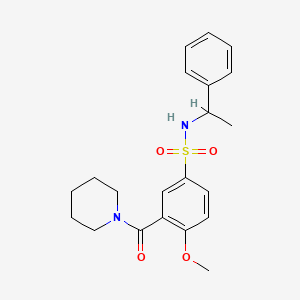
![1-[(dimethylamino)sulfonyl]-N-[3-(methoxymethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5359630.png)
![4-(2,6-dimethyl-3-pyridinyl)-N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-2-pyrimidinamine dihydrochloride](/img/structure/B5359634.png)
![N-[(1Z)-1-[4-(dimethylamino)phenyl]-3-{[3-(morpholin-4-yl)propyl]amino}-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B5359642.png)
